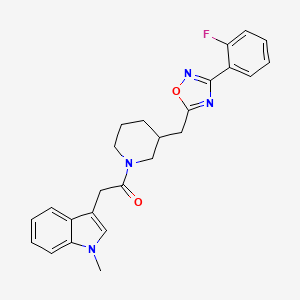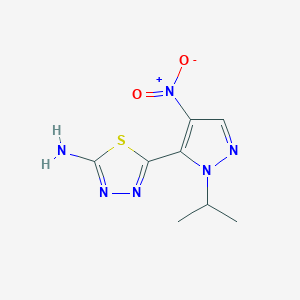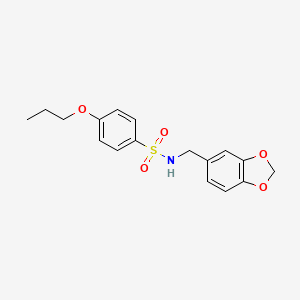![molecular formula C23H21N3O3S B2459975 3,4-dietoxi-N-(4-(tiazolo[5,4-b]piridin-2-il)fenil)benzamida CAS No. 863588-69-6](/img/structure/B2459975.png)
3,4-dietoxi-N-(4-(tiazolo[5,4-b]piridin-2-il)fenil)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,4-diethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a compound that has recently attracted attention from researchers due to its potential in various fields of research and industry. It is a novel 2-pyridyl, 4-morpholinyl substituted thiazolo [5,4- b ]pyridine analogue .
Synthesis Analysis
The synthesis of these thiazolo [5,4- b ]pyridines was efficiently prepared in seven steps from commercially available substances in moderate to good yields .Molecular Structure Analysis
The molecular formula of the compound is C23H21N3O3S and the molecular weight is 419.5.Chemical Reactions Analysis
The compound was characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Physical And Chemical Properties Analysis
The compound has a melting point of 236–238 °C (DMF/AcOH). The 1 H NMR (400 MHz, DMSO- d 6) values are δ 7.49-7.55 (m, 3H, arom.), 7.63 (d, 2H, J = 6.8 Hz, arom.), 7.88 (s, 1H, CH), 12.94 (br.s, 1H, NH). The 13 C NMR (100 MHz, DMSO- d 6) values are δ 119.3, 121.6, 127.9, 129.9, 130.4, 136.5, 143.6, 145.7, 151.4, 166.3, 168.7 .Mecanismo De Acción
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which it belongs, have been reported to possess a broad spectrum of pharmacological activities . They have been identified and developed in recent years exhibiting high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . Some representatives of this class have also been reported as histamine H3 receptor antagonists .
Mode of Action
It is known that thiazolo[4,5-b]pyridines interact with a wide range of receptor targets , which may be crucial for their multifaceted pharmacological effects .
Biochemical Pathways
Thiazolo[4,5-b]pyridines are known to interact with a wide range of receptor targets , which suggests that they may affect multiple biochemical pathways.
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Action Environment
The efficacy of similar compounds may be influenced by factors such as ph, temperature, and the presence of other molecules .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3,4-diethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide in lab experiments is its potential anti-tumor activity. This makes it a promising compound for cancer research. However, one of the limitations of using this compound is its relatively low solubility in water. This can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3,4-diethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide. One direction is to further investigate the mechanism of action of the compound. This can help researchers to better understand how the compound induces apoptosis in cancer cells. Another direction is to explore the potential of the compound in combination with other anti-cancer agents. This can help to enhance the anti-tumor activity of the compound and improve its effectiveness in cancer treatment. Additionally, further research can be conducted to improve the solubility of the compound, which can make it easier to work with in lab experiments.
Métodos De Síntesis
The synthesis method for 3,4-diethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide involves the reaction of 4-(thiazolo[5,4-b]pyridin-2-yl)aniline with 3,4-diethoxybenzoyl chloride in the presence of a base. The reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Propiedades antioxidantes
Las tiazolo[4,5-b]piridinas exhiben actividad antioxidante, lo que las hace relevantes en el contexto del estrés oxidativo y el daño celular. Estos compuestos pueden eliminar radicales libres y proteger las células del daño oxidativo .
Actividad antimicrobiana
Se han identificado varias tiazolo[4,5-b]piridinas novedosas como potentes agentes antimicrobianos. Demuestran eficacia contra bacterias, hongos y otros patógenos. Sus propiedades antimicrobianas las convierten en candidatas prometedoras para el desarrollo de fármacos .
Efectos herbicidas
Se han investigado las tiazolo[4,5-b]piridinas para su actividad herbicida. Estos compuestos pueden interferir con el crecimiento de las plantas y servir como posibles herbicidas en la agricultura y el control de malezas .
Potencial antiinflamatorio
Ciertas tiazolo[4,5-b]piridinas exhiben efectos antiinflamatorios. Pueden modular las vías inflamatorias y prometen para controlar las condiciones inflamatorias .
Propiedades antifúngicas
Las tiazolo[4,5-b]piridinas han demostrado actividad antifúngica contra varias cepas de hongos. Estos compuestos podrían explorarse más a fondo para el tratamiento de infecciones fúngicas .
Actividad antitumoral
Los investigadores han identificado tiazolo[4,5-b]piridinas con propiedades antitumorales. Estos compuestos pueden inhibir el crecimiento y la proliferación tumoral, lo que los hace relevantes en la investigación del cáncer .
Antagonismo del receptor H3 de la histamina
Se ha informado que algunas tiazolo[4,5-b]piridinas son antagonistas del receptor H3 de la histamina. Estas moléculas podrían desempeñar un papel en la modulación de las vías de señalización de la histamina y podrían tener implicaciones en los trastornos neurológicos y relacionados con el sistema inmunitario .
En resumen, el compuesto 3,4-dietoxi-N-(4-(tiazolo[5,4-b]piridin-2-il)fenil)benzamida tiene un potencial significativo en varios campos, desde la terapia antimicrobiana hasta la investigación del cáncer. Sus características estructurales únicas y sus diversos efectos farmacológicos lo convierten en un tema intrigante para futuras investigaciones . Si necesita más información o tiene alguna otra consulta, no dude en preguntar. 😊
Propiedades
IUPAC Name |
3,4-diethoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-3-28-19-12-9-16(14-20(19)29-4-2)21(27)25-17-10-7-15(8-11-17)22-26-18-6-5-13-24-23(18)30-22/h5-14H,3-4H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNRWLUNARRRAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-1-sulfonamide](/img/structure/B2459893.png)



![1-[4-(Aminomethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]-2-(2-fluoro-5-methylphenoxy)ethanone;hydrochloride](/img/structure/B2459899.png)
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pivalamide](/img/structure/B2459901.png)

![3,5-dimethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2459903.png)
![4-[(diisobutylamino)sulfonyl]-N-{5-[(methylthio)methyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2459904.png)
![2-{3-[(4-benzylpiperidin-1-yl)(oxo)acetyl]-1H-indol-1-yl}-N,N-diethylacetamide](/img/structure/B2459905.png)


![3-(2,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2459913.png)
